N'-tert-Butyl-N,N-dimethylformamidine

Catalog No.
S666503
CAS No.
23314-06-9
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-tert-Butyl-N,N-dimethylformamidine

CAS Number

23314-06-9

Product Name

N'-tert-Butyl-N,N-dimethylformamidine

IUPAC Name

N'-tert-butyl-N,N-dimethylmethanimidamide

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3

InChI Key

PHNRCFCIKPZSFS-UHFFFAOYSA-N

SMILES

CC(C)(C)N=CN(C)C

Synonyms

N,N-Dimethyl-N’-(tert-butyl)formamidine; N’-(1,1-Dimethylethyl)-N,N-dimethyl-methanimidamide

Canonical SMILES

CC(C)(C)N=CN(C)C

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is utilized as a building block in organic synthesis, particularly in the formation of enamidine intermediates . Methods of Application:

Precursor to α-Amino Carbanions

Scientific Field: Medicinal Chemistry Application Summary: N’-tert-Butyl-N,N-dimethylformamidine serves as a precursor to α-amino carbanions, which are valuable in medicinal chemistry for the synthesis of amino acid derivatives . Methods of Application:

Synthesis of Heterocyclic Compounds

Scientific Field: Heterocyclic Chemistry Application Summary: It is used in the synthesis of heterocyclic compounds such as pyrrole and indolecarboxylic acid tert-butyl esters . Methods of Application:

    N’-tert-Butyl-N,N-dimethylformamidine: acts as a reagent in the formation of tert-butyl esters.

Mass Spectrometry Analysis

Scientific Field: Analytical Chemistry Application Summary: The mass spectrum of N’-tert-Butyl-N,N-dimethylformamidine provides valuable information for analytical purposes . Methods of Application:

Reagent in Synthesis of Amino Acid Derivatives

Scientific Field: Bioorganic Chemistry Application Summary: It acts as a reagent in the synthesis of complex amino acid derivatives used in peptide synthesis . Methods of Application:

Development of Pharmacological Agents

Scientific Field: Pharmacology Application Summary: The compound is involved in the development of pharmacological agents, including morphine derivatives . Methods of Application:

N'-tert-Butyl-N,N-dimethylformamidine is an organic compound with the molecular formula C₇H₁₆N₂. It features a tert-butyl group attached to a formamidine structure, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. This compound is notable for its potential applications in synthetic chemistry, particularly as a reagent in various

Currently, there is no scientific research available describing a specific mechanism of action for N'-tert-Butyl-N,N-dimethylformamidine.

  • No data on the toxicity, flammability, or reactivity of N'-tert-Butyl-N,N-dimethylformamidine is available in scientific literature. Due to the absence of information, it should be handled with appropriate caution in a laboratory setting following general safety protocols for unknown chemicals.
, often serving as a precursor or reagent. It can react with various electrophiles and nucleophiles, leading to the formation of diverse products. For instance, it is involved in the synthesis of enamidines, which are essential intermediates in organic synthesis .

Additionally, it has been studied in the context of reactions involving hydroxyl radicals, where it exhibits specific reactivity patterns under atmospheric conditions . The compound's behavior in these reactions can be influenced by factors such as temperature and pressure.

While specific biological activities of N'-tert-Butyl-N,N-dimethylformamidine are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. Formamidines, in general, have been explored for their potential biological activities, including anti-inflammatory and antimicrobial effects. Further research would be necessary to elucidate any direct biological roles or therapeutic potentials for this specific compound.

The synthesis of N'-tert-Butyl-N,N-dimethylformamidine can be achieved through various methods. One common approach involves the reaction of tert-butyl isocyanate with dimethylamine. This reaction typically occurs under controlled conditions to yield the desired formamidine product .

Another method includes the use of dimethylformamide as a solvent in conjunction with other reagents that facilitate the formation of the tert-butyl group on the formamidine structure . The choice of reagents and conditions can significantly influence the yield and purity of the final product.

N'-tert-Butyl-N,N-dimethylformamidine has several applications in synthetic organic chemistry. It is primarily used as a reagent for synthesizing enamidines and other nitrogen-containing compounds. These derivatives are valuable in pharmaceuticals and agrochemicals due to their diverse chemical reactivity .

Moreover, its utility as a precursor for various synthetic pathways highlights its importance in developing new materials and compounds across different chemical industries.

Interaction studies involving N'-tert-Butyl-N,N-dimethylformamidine focus on its reactivity with other chemicals and its role in complex chemical systems. For example, its interactions with hydroxyl radicals have been examined to understand its atmospheric degradation pathways . Such studies are crucial for predicting environmental behavior and potential impacts when this compound is released into the atmosphere.

Several compounds share structural similarities with N'-tert-Butyl-N,N-dimethylformamidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylformamideContains two methyl groupsCommon solvent; widely used in organic synthesis
N-MethylformamideContains one methyl groupLess sterically hindered; different reactivity
N,N-DiethylformamideContains ethyl groupsLarger alkyl groups affect solubility and reactivity
N'-Phenyl-N,N-dimethylformamidineContains a phenyl groupAromatic character may influence biological activity

N'-tert-Butyl-N,N-dimethylformamidine stands out due to its tert-butyl group, which provides significant steric hindrance compared to other similar compounds. This characteristic can influence its reactivity and application potential in synthetic pathways.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

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